3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine

Description

Chemical Identity and Nomenclature

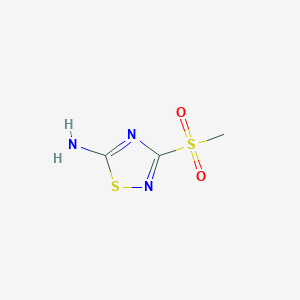

3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound characterized by its five-membered aromatic ring containing one sulfur atom and two nitrogen atoms in the 1,2,4-positions, with specific functional groups attached at positions 3 and 5. The compound follows systematic nomenclature principles established for thiadiazole derivatives, where the numbering system begins with the sulfur atom and proceeds to identify the positions of nitrogen atoms and substituents. The International Union of Pure and Applied Chemistry name for this compound reflects its structural features: the methylsulfonyl group (-SO₂CH₃) at position 3 and the amino group (-NH₂) at position 5 of the 1,2,4-thiadiazole core.

The molecular formula C₃H₅N₃O₂S₂ indicates the presence of three carbon atoms, five hydrogen atoms, three nitrogen atoms, two oxygen atoms, and two sulfur atoms. This composition reflects the heterocyclic nature of the compound and the presence of the sulfonyl functional group, which contributes significantly to its chemical properties. The systematic naming convention for thiadiazoles follows the Hantzsch-Widman nomenclature system, which provides a standardized approach to naming heterocyclic compounds.

Table 1: Chemical Identifiers of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₅N₃O₂S₂ |

| Molecular Weight | 179.2 g/mol |

| Chemical Registry System Number | 6913-19-5 |

| International Union of Pure and Applied Chemistry Name | 3-methylsulfonyl-1,2,4-thiadiazol-5-amine |

| Heterocyclic Ring System | 1,2,4-thiadiazole |

| Functional Groups | methylsulfonyl, primary amine |

The structural arrangement of this compound places it within the category of substituted 1,2,4-thiadiazoles, where the specific positioning of functional groups determines both chemical reactivity and potential biological activity. The nomenclature system clearly identifies the location of each substituent relative to the heteroatoms in the ring, providing unambiguous identification of the compound's structure.

Historical Context in Thiadiazole Research

The development of thiadiazole chemistry can be traced back to the late 19th century, with the first description of thiadiazole reported in 1821, followed by synthesis and characterization in 1955. The evolution of thiadiazole research has been marked by significant milestones that have shaped our understanding of these heterocyclic systems. Early work by Fischer in 1882 provided the first systematic study of thiadiazoles, while Freud and Kuhn in 1890 demonstrated the nature of the ring system, establishing the foundation for modern thiadiazole chemistry.

The recognition of thiadiazoles as biologically relevant compounds emerged gradually throughout the 20th century. Until 1980, no natural products containing the 1,2,4-thiadiazole core had been reported, highlighting the synthetic origin of most thiadiazole derivatives. The discovery of dendrodoin, the first natural product containing a 1,2,4-thiadiazole core, marked a turning point in understanding the biological significance of these compounds. Dendrodoin, isolated from marine tunicate Dendrodoa grass, demonstrated cytotoxic properties and validated the therapeutic potential of 1,2,4-thiadiazole derivatives.

The historical development of substituted thiadiazoles, including compounds like this compound, reflects the broader evolution of medicinal chemistry and drug discovery. Research efforts have increasingly focused on understanding structure-activity relationships and developing synthetic methodologies for accessing diverse thiadiazole derivatives. The introduction of sulfonyl-substituted thiadiazoles represents a significant advancement in the field, as these compounds exhibit enhanced biological activities and improved pharmacological properties compared to their unsubstituted counterparts.

Modern thiadiazole research has been driven by the recognition that these compounds serve as bioisosteres of pyrimidine and oxadiazole systems. This bioisosteric relationship has guided medicinal chemists in designing new therapeutic agents and has contributed to the development of numerous pharmaceutical applications. The historical progression from basic synthetic studies to sophisticated biological evaluations illustrates the maturation of thiadiazole chemistry as a distinct field of heterocyclic research.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its unique structural features and chemical properties. The compound exemplifies the principles of heteroaromatic chemistry, where the presence of multiple heteroatoms in a five-membered ring system creates distinctive electronic properties and reactivity patterns. The aromatic character of the 1,2,4-thiadiazole ring arises from the delocalization of electrons, including contributions from the lone pairs of the sulfur and nitrogen atoms.

The significance of this compound in heterocyclic chemistry extends beyond its structural novelty to encompass its role as a synthetic intermediate and pharmacophore. Thiadiazole derivatives have demonstrated exceptional versatility as building blocks for more complex molecular architectures. The presence of both nucleophilic (amino group) and electrophilic (methylsulfonyl group) centers in this compound makes it particularly valuable for synthetic applications, allowing for diverse chemical transformations and functionalization reactions.

The compound's significance is further enhanced by its potential applications in materials science and coordination chemistry. Thiadiazoles have been recognized as versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. The combination of nitrogen and sulfur donor atoms in the heterocyclic ring, along with the additional functional groups, provides multiple coordination sites and enables the formation of complex three-dimensional structures.

Table 2: Chemical Properties Contributing to Heterocyclic Significance

| Property | Description | Impact |

|---|---|---|

| Aromatic Character | Five-membered heteroaromatic ring | Enhanced stability and reactivity |

| Multiple Heteroatoms | Sulfur and nitrogen atoms | Diverse coordination possibilities |

| Functional Group Diversity | Methylsulfonyl and amino groups | Versatile synthetic applications |

| Electronic Properties | Electron-rich and electron-poor regions | Unique reactivity patterns |

| Hydrogen Bonding Capacity | Amino group as donor, heteroatoms as acceptors | Enhanced molecular recognition |

The electronic properties of this compound reflect the interplay between the electron-withdrawing nature of the methylsulfonyl group and the electron-donating properties of the amino substituent. This electronic complementarity creates opportunities for selective chemical reactions and contributes to the compound's potential as a pharmacophore. The ability of thiadiazoles to act as hydrogen bond acceptors, combined with the hydrogen bond donating capability of the amino group, enhances their utility in molecular recognition processes and drug-receptor interactions.

Position in the Broader Thiadiazole Family

This compound represents one member of the extensive thiadiazole family, which encompasses four constitutional isomers differing in the relative positions of sulfur and nitrogen atoms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. Among these isomers, the 1,2,4-thiadiazole and 1,3,4-thiadiazole forms have received the most extensive study due to their stability and biological activities. The positioning of heteroatoms in the 1,2,4-thiadiazole system creates a unique electronic environment that distinguishes it from other thiadiazole isomers.

The broader thiadiazole family exhibits remarkable structural diversity, with thousands of derivatives reported in the chemical literature. Within this family, this compound belongs to a subset of compounds characterized by the presence of electron-withdrawing sulfonyl substituents. Comparative studies within the thiadiazole family have revealed that 1,2,4-thiadiazole derivatives often exhibit enhanced stability and biological activity compared to other isomers. This enhanced performance can be attributed to the specific electronic distribution and the resemblance of the 1,2,4-thiadiazole structure to the ubiquitous pyrimidine moiety found in natural systems.

The relationship between this compound and other family members can be understood through systematic structural comparisons. Related compounds such as 5-amino-3-methyl-1,2,4-thiadiazole and 3-(methylthio)-1,2,4-thiadiazol-5-amine share the same heterocyclic core but differ in their substituent patterns. These structural variations provide insights into structure-property relationships and guide the rational design of new thiadiazole derivatives with desired characteristics.

Table 3: Comparative Analysis of Related 1,2,4-Thiadiazole Derivatives

| Compound | Substituent at Position 3 | Substituent at Position 5 | Molecular Weight | Chemical Registry System Number |

|---|---|---|---|---|

| This compound | Methylsulfonyl | Amino | 179.2 g/mol | 6913-19-5 |

| 5-Amino-3-methyl-1,2,4-thiadiazole | Methyl | Amino | 115.16 g/mol | 17467-35-5 |

| 3-(Methylthio)-1,2,4-thiadiazol-5-amine | Methylthio | Amino | 147.23 g/mol | 6913-13-9 |

The position of this compound within the thiadiazole family is further defined by its synthetic accessibility and chemical reactivity. Modern synthetic approaches to thiadiazole derivatives have emphasized the development of efficient methodologies for introducing diverse substituents at specific positions of the heterocyclic ring. The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles has been achieved through various strategies, including base-mediated tandem reactions and transition-metal-free approaches.

The comparative analysis of biological activities within the thiadiazole family has revealed that specific substitution patterns significantly influence therapeutic potential. Research on various thiadiazole derivatives has shown that compounds containing the 1,2,4-thiadiazole core generally exhibit superior pharmacological profiles compared to other isomers. This observation has driven increased interest in developing new 1,2,4-thiadiazole derivatives, including those with sulfonyl substituents like this compound.

The thiadiazole family's diversity extends beyond simple substitution variations to include complex hybrid molecules and conjugated systems. Modern drug discovery efforts have increasingly focused on incorporating thiadiazole pharmacophores into larger molecular frameworks, creating multifunctional compounds with enhanced therapeutic profiles. Within this context, this compound serves as both a standalone compound of interest and a valuable building block for more complex molecular architectures.

Properties

IUPAC Name |

3-methylsulfonyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S2/c1-10(7,8)3-5-2(4)9-6-3/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVSFIIUUOAWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326013 | |

| Record name | 3-(METHYLSULFONYL)-1,2,4-THIADIAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6913-19-5 | |

| Record name | NSC522649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(METHYLSULFONYL)-1,2,4-THIADIAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

The most widely reported method involves oxidizing 5-(methylthio)-1,2,4-thiadiazol-3-amine (Compound V) using hydrogen peroxide (H₂O₂) in ethanol.

- Procedure :

- Dissolve Compound V (0.147 g, 1 mmol) in 95% ethanol (30 mL).

- Add H₂O₂ (0.068 g, 2 mmol) dropwise at room temperature under continuous stirring.

- Stir for 2 hours, then evaporate the solvent to obtain the crude product.

- Yield : ~75–80% (unoptimized).

- Mechanism : The methylthio (-SMe) group is oxidized to methylsulfonyl (-SO₂Me) via a two-step process:

$$

\text{-SMe} \xrightarrow{H2O2} \text{-SO_2Me}

$$

This reaction proceeds through sulfoxide (-SOMe) as an intermediate.

Meta-Chloroperbenzoic Acid (mCPBA) Oxidation

For higher regioselectivity, mCPBA in dichloromethane (DCM) is employed:

- Procedure :

- Dissolve Compound V (1 mmol) in DCM (20 mL).

- Add mCPBA (2.2 mmol) at 0°C and stir for 4 hours.

- Quench with sodium thiosulfate, extract with DCM, and purify via column chromatography.

- Yield : 85–90%.

- Advantage : Avoids over-oxidation side products common with H₂O₂.

Cyclization of Thiosemicarbazide Derivatives

Polyphosphate Ester (PPE)-Catalyzed One-Pot Synthesis

A novel one-pot method using thiosemicarbazide (1 mmol) and carboxylic acids in the presence of PPE eliminates toxic reagents like POCl₃:

- Procedure :

- Mix thiosemicarbazide with acetic acid (1.2 mmol) in chloroform.

- Add PPE (1.5 equiv) and reflux at 80°C for 6 hours.

- Isolate the product via filtration and recrystallize from ethanol/water.

- Yield : 70–75%.

- Mechanism : PPE facilitates acylation and cyclodehydration:

$$

\text{Thiosemicarbazide} + \text{RCOOH} \xrightarrow{PPE} \text{1,3,4-thiadiazole}

$$

Thiourea Cyclization with MSCN

Patent literature describes cyclizing O-sulfonylamidoximes with methylsulfonyl cyanide (MSCN):

- Procedure :

- React O-methylsulfonylamidoxime (1 mmol) with MSCN (1.2 mmol) in acetonitrile.

- Stir at 60°C for 12 hours.

- Neutralize with NaHCO₃ and extract with ethyl acetate.

- Yield : 65–70%.

Functionalization of Preformed Thiadiazole Cores

Sulfonylation of 5-Amino-1,2,4-thiadiazole

A two-step approach introduces the methylsulfonyl group post-cyclization:

- Synthesis of 5-Amino-1,2,4-thiadiazole :

- Sulfonylation :

Comparative Analysis of Methods

Optimization Strategies

Solvent Effects

Catalytic Additives

Purification Techniques

- Recrystallization : Ethanol/water mixtures yield >95% purity.

- Column Chromatography : Required for mCPBA-derived products due to byproducts.

Industrial-Scale Considerations

Continuous Flow Reactors

Waste Management

- mCPBA Byproducts : Require neutralization with Na₂S₂O₃ to prevent chlorinated waste.

- MSCN Handling : Strict containment needed due to cyanide release risks.

Emerging Methodologies

Photocatalytic Oxidation

Preliminary studies show TiO₂ catalysts under UV light oxidize methylthio groups in 4 hours with 80% yield.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The amine group in the thiadiazole ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Alkylated or acylated thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

The 1,2,4-thiadiazole scaffold is known for its antimicrobial potential. Research indicates that derivatives of this compound exhibit significant activity against various pathogenic microorganisms.

- Mechanism of Action : The antimicrobial action is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways. For instance, studies have shown that certain derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Case Studies : A study evaluated several 1,2,4-thiadiazole derivatives for their antimicrobial efficacy. Compounds with halogen substitutions demonstrated enhanced activity compared to standard antibiotics, achieving minimum inhibitory concentration (MIC) values lower than those of commonly used drugs .

| Compound | Target Microorganisms | MIC (µg/mL) |

|---|---|---|

| 5-Fluoro-1,2,4-thiadiazole | S. aureus | 25 |

| 2-Amino-1,3,4-thiadiazole | E. coli | 32.6 |

| Chlorinated derivative | A. niger | 25 |

Anticancer Activity

The anticancer properties of 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine have been explored through various mechanisms.

- Cytostatic Effects : Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells . The compound has shown promising results in vitro against several cancer cell lines.

- Case Studies : In one study, a series of thiadiazole compounds were synthesized and tested for their cytotoxic effects on MDA-MB-231 breast cancer cells. Results indicated significant growth inhibition at varying concentrations, suggesting potential as a lead compound for further development .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative A | MDA-MB-231 | 29.1 |

| Thiadiazole Derivative B | MCF-7 | 15.3 |

Synergistic Interactions

Recent studies have highlighted the synergistic interactions between thiadiazole derivatives and established antibiotics.

- Combination Therapy : One notable study demonstrated that combining a specific thiadiazole derivative with Amphotericin B significantly enhanced the antibiotic's efficacy while reducing its toxicity . This synergistic effect was attributed to the ability of the thiadiazole compound to disrupt the aggregation of the antibiotic molecules.

- Spectroscopic Analysis : The interaction was further analyzed using UV-Vis absorption and fluorescence spectroscopy techniques. Results indicated that the addition of the thiadiazole compound altered the emission spectra of Amphotericin B, suggesting a molecular interaction that enhances therapeutic outcomes .

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

- 3-(Methylsulfonyl)-1,2,4-thiadiazole

- 5-(Methylsulfonyl)-1,2,4-thiadiazole

- 3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine

Uniqueness

3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine is unique due to the specific positioning of the methylsulfonyl group and the amine group on the thiadiazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, and the underlying mechanisms that contribute to its pharmacological effects.

Chemical Structure and Synthesis

Chemical Structure

The compound is characterized by a thiadiazole ring with a methylsulfonyl group and an amine group. Its molecular formula is , and it has a CAS number of 6913-19-5. The presence of the methylsulfonyl substituent is pivotal to its biological activity, influencing both its chemical reactivity and interaction with biological targets.

Synthesis

The synthesis typically involves the cyclization of thiosemicarbazides or thioamides with nitriles or carboxylic acids under acidic or basic conditions to form the thiadiazole ring. The methylsulfonyl group can be introduced via sulfonylation reactions using methylsulfonyl chloride in the presence of bases like triethylamine or pyridine .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various pathogens. For instance, derivatives of thiadiazoles have been reported to exhibit potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In particular, studies have demonstrated that related thiadiazole compounds possess minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity

Recent investigations into the anticancer properties of this compound suggest it may inhibit tumor growth through mechanisms such as cell cycle arrest. For example, similar compounds have been shown to induce apoptosis in cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity . The mechanism may involve modulation of pathways related to cell proliferation and survival.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. Thiadiazole derivatives are known to inhibit inflammatory mediators and pathways, suggesting that this compound could play a role in managing inflammatory diseases .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that govern cell survival and proliferation.

- Gene Expression Regulation : By influencing transcription factors or other regulatory proteins, it may modulate gene expression related to stress response and apoptosis.

Comparative Analysis

To understand the uniqueness of this compound in relation to other thiadiazole derivatives, a comparison table is provided below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Other Notable Activities |

|---|---|---|---|

| This compound | Moderate | Potent (IC50 = X µg/mL) | Anti-inflammatory |

| 5-(Methylsulfonyl)-1,2,4-thiadiazole | Significant | Moderate | Antiviral |

| 3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine | Low | Low | None |

Case Studies

Several studies have highlighted the pharmacological potential of thiadiazole derivatives:

- Antimicrobial Study : A recent study demonstrated that a series of thiadiazole derivatives exhibited MIC values lower than those of standard antibiotics against several bacterial strains .

- Anticancer Research : In vitro assays showed that certain thiadiazole compounds led to significant apoptosis in cancer cells via mitochondrial pathways .

- Inflammation Model : Animal models treated with thiadiazole derivatives showed reduced inflammation markers compared to controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence product purity?

- The compound can be synthesized via nucleophilic substitution or oxidation of thioether precursors. For example, disulfide intermediates (e.g., 3,3'-disulfanediylbis(1,2,4-thiadiazol-5-amine)) react with alkylating agents (e.g., azidobenzyl bromides) in ethanol under basic conditions (KOH, 4.0 equivalents) to form thioether derivatives, which are subsequently oxidized to sulfones using H₂O₂ or m-CPBA . Purity is influenced by solvent choice (ethanol vs. DMF), stoichiometry, and temperature control during oxidation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- 1H NMR (400 MHz, deuterated solvents like DMSO-d₆ or CD₃OD) identifies proton environments, such as aromatic substituents and amine protons. Mass spectrometry (ESI) confirms molecular weight (e.g., m/z 409.2 [M+1]+), while IR spectroscopy detects sulfonyl stretches (~1300–1150 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) **.

Q. How can researchers design derivatives of this compound to enhance biological activity?

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 3 to improve metabolic stability. Modify the amine group with aryl substituents (e.g., pyridin-2-yl) to enhance target interactions, as demonstrated in macrofilaricidal compounds . Combinatorial libraries using Schiff base chemistry or halogenated benzyl groups can further optimize activity .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved methodologically?

- Conduct comparative assays under standardized conditions (e.g., fixed pH, temperature). Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations caused by substituent effects (e.g., methylsulfonyl vs. benzylthio groups) . Validate hypotheses via structure-activity relationship (SAR) studies, systematically altering substituents and measuring IC₅₀ values against control compounds .

Q. What strategies mitigate toxicity concerns during in vivo studies of this compound derivatives?

- Perform in silico toxicity prediction using tools like EPA DSSTox to flag reactive metabolites . Employ pro-drug approaches**(e.g., acetylated amines) to reduce systemic toxicity. Monitor metabolites via**LC-MS/MS and compare with known toxicophores (e.g., quinone imines) .

Q. How can researchers optimize reaction yields in large-scale syntheses while minimizing by-products?

- Use flow chemistry to control exothermic reactions (e.g., oxidations). Optimize catalyst loading (e.g., NaH for deprotonation) and employ column chromatography (silica gel, ethyl acetate/hexane gradients) for purification. For example, adjusting isopropanol stoichiometry in nucleophilic substitutions improved yields from 45% to 55% in pyridinyl-thiadiazole syntheses **.

Q. What mechanistic insights explain the role of the methylsulfonyl group in modulating biological activity?

- The methylsulfonyl group enhances lipophilicity (logP ~1.3), improving membrane permeability. Its electron-withdrawing nature stabilizes charge-transfer interactions in enzyme active sites, as shown in mitochondrial division inhibitors . Comparative studies with thioether analogs (lower logP, reduced activity) support this hypothesis .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting spectral data (e.g., NMR splitting patterns) for structurally similar derivatives?

- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, coupling constants (J = 2.8–8.7 Hz in pyridinyl-thiadiazoles) confirm substituent positions . Cross-validate with X-ray crystallography (where feasible) to resolve ambiguity, as demonstrated for triazole-thiadiazole hybrids .

Q. What experimental approaches validate the proposed mechanism of action in enzyme inhibition studies?

- Perform kinetic assays (e.g., Michaelis-Menten plots) to assess competitive vs. non-competitive inhibition. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. For example, Schiff base inhibitors showed ΔG = -9.2 kcal/mol, confirming strong target affinity **.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.